molecular formula C15H13NOS B130494 1-(10H-Phenothiazin-10-YL)propan-2-one CAS No. 15375-56-1

1-(10H-Phenothiazin-10-YL)propan-2-one

Cat. No. B130494
CAS RN: 15375-56-1
M. Wt: 255.3 g/mol
InChI Key: VWFAVAHPOGSRSX-UHFFFAOYSA-N
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Description

“1-(10H-Phenothiazin-10-YL)propan-2-one” is a chemical compound that is related to the phenothiazine class of compounds . Phenothiazines are a group of organic compounds that have a three-ring structure with nitrogen and sulfur atoms in the central ring . They are known for their diverse pharmacological properties and are used in a variety of medicinal applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized using the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3-(10H-phenothiazin-10-y1)propionic acid with 2-substituted phenothiazines .


Molecular Structure Analysis

The molecular structure of “1-(10H-Phenothiazin-10-YL)propan-2-one” is characterized by a phenothiazine core with a propan-2-one group attached to it . The phenothiazine core consists of three rings, with nitrogen and sulfur atoms in the central ring .

Scientific Research Applications

Antimicrobial Activity

1-(10H-Phenothiazin-10-yl)propan-2-one derivatives have been explored for their antimicrobial properties. For instance, certain derivatives demonstrated significant antimicrobial activity, including against bacteria and fungi (Bansode, Dongre, & Dongre, 2009). Another study found that certain phenothiazine derivatives showed promising antibacterial, antifungal, and antitubercular activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Anticancer Potential

Research has also highlighted the anticancer potential of phenothiazine derivatives. A study demonstrated that synthesized compounds were highly active against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018). Additionally, certain urea derivatives showed significant activity against human cervical cancer cell lines (Rajasekaran & Devi, 2012).

Structural and Spectroscopic Studies

There have been extensive studies on the crystal structure and spectroscopic properties of phenothiazine derivatives. One study detailed the crystal structure and chemical shifts of specific derivatives, providing insights into their structural characteristics (Umezono & Okuno, 2013). Another research focused on spectroscopic investigations of vinyl-substituted phenothiazine, contributing to the understanding of their photophysical properties (Lin & Chang, 2009).

Fluorescence and Electronic Properties

Phenothiazine derivatives are also notable for their fluorescence and electronic properties. Studies have synthesized novel derivatives with fluorescence characteristics (Gaina et al., 2012). Furthermore, the electroactive properties of certain derivatives have been explored, especially in the context of organic electronics (Bieliauskas et al., 2012).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been conducted to understand the interaction of phenothiazine derivatives with biological targets. For example, a study conducted NBO, NLO, HOMO-LUMO, and NMR studies along with molecular docking to predict the activity against Plasmodium falciparum (Resmi et al., 2016).

properties

IUPAC Name

1-phenothiazin-10-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFAVAHPOGSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507791
Record name 1-(10H-Phenothiazin-10-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10H-Phenothiazin-10-YL)propan-2-one

CAS RN

15375-56-1
Record name 1-(10H-Phenothiazin-10-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the compound (1) (2.52 g, 9.79 mmol) obtained above and triethylamine (9.5 ml, 68 mmol) in dimethyl sulfoxide (25 ml) was added a solution of sulfur trioxide-pyridine complex (4.67 g, 29.3 mmol) in dimethyl sulfoxide (25 ml), and the reaction mixture was stirred at room temperature for 30 minutes. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and thus obtained brown solid was purified by column chromatography on silica gel to give pale green needle-like crystals. Yield 1.93 g (77%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Whitmore, MI Boules, WJ Behof, JR Haynes… - Molecules, 2021 - mdpi.com
Promethazine, an antihistamine drug used in the clinical treatment of nausea, has been demonstrated the ability to bind Abeta in a transgenic mouse model of Alzheimer’s disease. …
Number of citations: 8 www.mdpi.com

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